(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Vue d'ensemble

Description

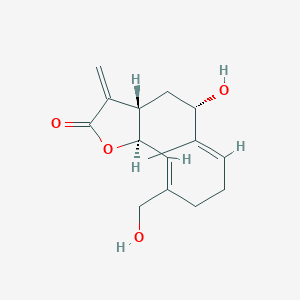

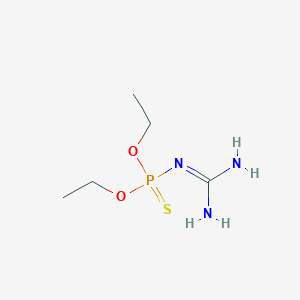

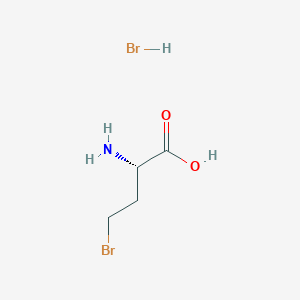

“(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide” is a chemical compound with the linear formula BrCH2CH2CH(NH2)CO2H · HBr . It has a molecular weight of 262.93 . This compound may be used in the synthesis of metalloaminoacids such as [34S]-enriched methionine (34S-Met), telluromethionine (TeMet), and selenohomolanthionine (SeHLan) .

Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide” is represented by the linear formula BrCH2CH2CH(NH2)CO2H · HBr .Physical And Chemical Properties Analysis

“(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It’s heat sensitive .Applications De Recherche Scientifique

Synthesis of Metalloaminoacids

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: is utilized in the synthesis of metalloaminoacids such as [34S]-enriched methionine and selenohomolanthionine . These specialized amino acids are important in the study of protein structure and function, particularly in the context of X-ray crystallography where they aid in phase determination .

Pharmaceutical Intermediates

Due to its functional groups, this compound serves as a key intermediate in the production of various pharmaceuticals. Its bromine atom can be used for further reactions, such as cross-coupling to create complex molecules needed for drug synthesis .

Chemical Education

The compound is used in educational settings to teach students about α-bromination reactions. It provides a practical example of how brominated compounds can be synthesized and used in further chemical reactions, enhancing students’ understanding of organic chemistry principles .

Organic Synthesis

In organic synthesis, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a valuable chiral building block. It can be used to introduce chirality into synthetic pathways, which is crucial for creating enantiomerically pure substances, often required in the pharmaceutical industry .

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to understand the mechanism of action of various enzymes. By interacting with enzyme active sites, it helps in identifying potential targets for new drugs .

Neurochemistry Research

The compound’s structure is similar to that of certain neurotransmitters, making it useful in neurochemistry research. It can be used to study neurotransmitter pathways and receptors, particularly in the context of neurological disorders .

Agricultural Chemicals

Its reactivity with various organic and inorganic compounds makes it a candidate for the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides that require brominated intermediates for their production .

Material Science

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: can be used in material science to modify the properties of polymers. The introduction of bromine can lead to changes in flame retardancy, stability, and other material characteristics .

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water .

Propriétés

IUPAC Name |

(2S)-2-amino-4-bromobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMXICGDYZOJH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369967 | |

| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide | |

CAS RN |

15159-65-6 | |

| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in the synthesis of (S)-2-aminobutanamide?

A1: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide serves as a crucial intermediate in the synthesis of (S)-2-aminobutanamide, as outlined in the research paper []. The synthesis starts with L-(+)-methionine and involves a multi-step process. (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is synthesized from an earlier intermediate, S-2-amino-4-hydroxy butyrate hydrochloride, by hydroxy bromination. This compound then undergoes further transformations, including esterification and catalytic hydrogenation, ultimately leading to the formation of (S)-2-aminobutanamide.

Q2: Are there alternative synthetic routes to (S)-2-aminobutanamide that don't involve (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide?

A2: While the provided research paper [] specifically focuses on the synthesis using (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, other synthetic routes to (S)-2-aminobutanamide might exist. Exploring alternative routes could be an interesting avenue for further research, potentially leading to more efficient, cost-effective, or environmentally friendly synthesis methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)